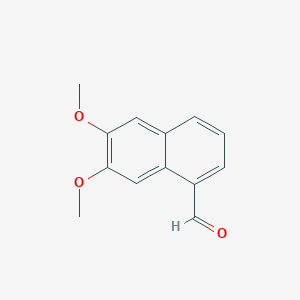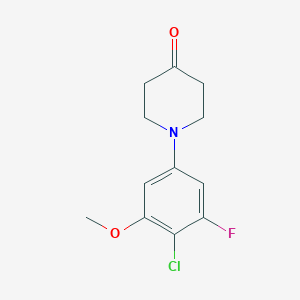
1-(4-Chloro-3-fluoro-5-methoxyphenyl)piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-3-fluoro-5-methoxyphenyl)piperidin-4-one is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidin-4-one core substituted with a 4-chloro-3-fluoro-5-methoxyphenyl group
Vorbereitungsmethoden
The synthesis of 1-(4-Chloro-3-fluoro-5-methoxyphenyl)piperidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-fluoro-5-methoxybenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 60-80°C. Industrial production methods may involve optimization of reaction parameters to enhance yield and purity .
Analyse Chemischer Reaktionen
1-(4-Chloro-3-fluoro-5-methoxyphenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohol derivatives.
Common reagents and conditions for these reactions include solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-3-fluoro-5-methoxyphenyl)piperidin-4-one has found applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-3-fluoro-5-methoxyphenyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chloro-3-fluoro-5-methoxyphenyl)piperidin-4-one can be compared with other similar compounds such as:
1-(4-Chloro-3-methoxyphenyl)piperidin-4-one: Similar structure but lacks the fluoro group, which may affect its chemical reactivity and biological activity.
1-(4-Fluoro-3-methoxyphenyl)piperidin-4-one:
The presence of both chloro and fluoro groups in this compound makes it unique and potentially more versatile in various applications.
Eigenschaften
Molekularformel |
C12H13ClFNO2 |
|---|---|
Molekulargewicht |
257.69 g/mol |
IUPAC-Name |
1-(4-chloro-3-fluoro-5-methoxyphenyl)piperidin-4-one |
InChI |
InChI=1S/C12H13ClFNO2/c1-17-11-7-8(6-10(14)12(11)13)15-4-2-9(16)3-5-15/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
DSQZBEXEKZYQNA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)N2CCC(=O)CC2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



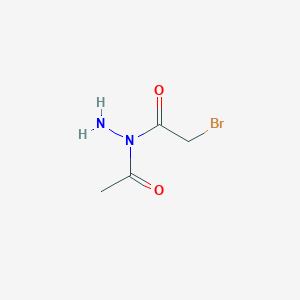
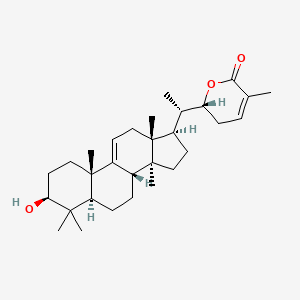
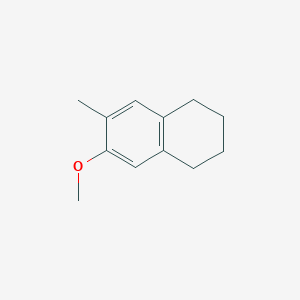
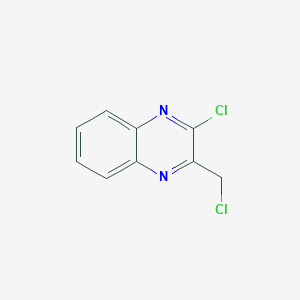

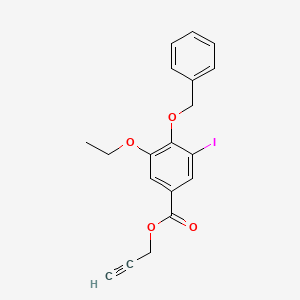
![4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13026740.png)
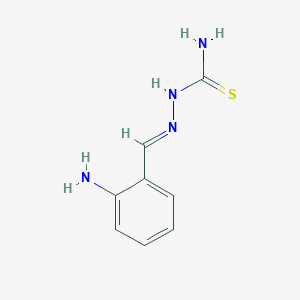
![5H-Pyrrolo[3,2-c]pyridazine hydrochloride](/img/structure/B13026746.png)
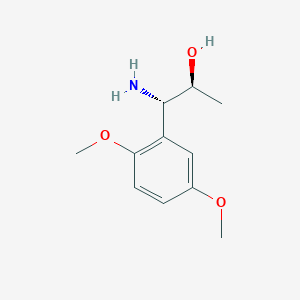

![1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hcl](/img/structure/B13026771.png)
